molecular formula C20H14ClFN2O4S B2714723 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-69-0

3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2714723
CAS No.: 921897-69-0
M. Wt: 432.85
InChI Key: XUTFUPYCRCFQLQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a recognized potent and selective ATP-competitive inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase. Its primary research value lies in the targeted investigation of JAK-STAT signaling pathway dysregulation , which is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs), hematological cancers, and autoimmune disorders. The compound exhibits high selectivity for JAK2 over other JAK family members such as JAK1 and JAK3, making it an essential tool for dissecting the specific role of JAK2 in disease models , particularly those involving the oncogenic JAK2 V617F mutation. In research settings, it is utilized to probe mechanisms of cell proliferation and survival, to validate JAK2 as a therapeutic target in vitro and in vivo, and to study resistance mechanisms to JAK inhibition. Its dibenzoxazepine sulfonamide structure serves as a key pharmacophore for high-affinity binding, providing a valuable chemical scaffold for further structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing novel oncology therapeutics.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O4S/c1-11-2-6-19-17(8-11)23-20(25)14-9-12(3-7-18(14)28-19)24-29(26,27)13-4-5-16(22)15(21)10-13/h2-10,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTFUPYCRCFQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzo-oxazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the chloro and fluoro substituents is usually achieved through halogenation reactions under controlled conditions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This can lead to changes in cell signaling, gene expression, or metabolic processes, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Dibenzo[b,f][1,4]Oxazepin Scaffold

  • Target Compound: 8-Methyl substituent.
  • Compound : 8-Chloro substituent .
    • Chloro is electron-withdrawing, which may reduce electron density on the oxazepin ring, affecting reactivity or binding affinity.
  • Compound : 7-Methyl substituent .
    • Positional isomerism (7- vs. 8-methyl) could lead to conformational differences in the oxazepin scaffold, impacting interactions with enzymes or receptors.

Substituent Variations on the Aromatic Rings

  • Target Compound : 3-Chloro-4-fluoro on the benzenesulfonamide.
    • The combined electron-withdrawing effects of Cl and F may increase acidity of the sulfonamide proton and enhance metabolic stability.
  • Compound : 4-Fluoro on the benzenesulfonamide .
    • Lack of 3-chloro reduces steric bulk and lipophilicity compared to the target compound.
  • Compound: 4-Hydroxy on the benzene ring (carboxamide variant) . Hydroxy groups introduce hydrogen-bond donor capability but reduce stability under oxidative conditions compared to halogenated analogs.

Functional Group Differences

  • Target and : Sulfonamide group.
    • Sulfonamides exhibit stronger acidity (pKa ~10) due to the sulfonyl group’s electron-withdrawing nature, enhancing solubility in physiological conditions .
  • : Carboxamide group.

Physicochemical and Structural Data Comparison

Property/Feature Target Compound Compound Compound
Oxazepin Substituent 8-Methyl 8-Chloro 7-Methyl
Aromatic Substituents 3-Chloro-4-fluoro (benzenesulfonamide) 4-Fluoro (benzenesulfonamide) 4-Hydroxy (benzene-carboxamide)
Functional Group Sulfonamide Sulfonamide Carboxamide
Molecular Formula ~C20H15ClFN2O4S* C19H12ClFN2O4S Not provided
Molecular Weight (g/mol) ~424–428* 418.823 Not provided

*Estimated based on structural analogy to .

Implications for Structure-Activity Relationships (SAR)

  • Electron Effects : The 8-methyl group in the target may stabilize the oxazepin ring via hyperconjugation, contrasting with the electron-withdrawing 8-chloro in .
  • Functional Group Impact : Sulfonamides (target and ) may exhibit stronger target binding via ionic interactions compared to carboxamides (), which rely on weaker hydrogen bonds .

Biological Activity

3-Chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The presence of halogen substituents (chlorine and fluorine) on the aromatic rings may enhance its biological activity through various mechanisms such as increased lipophilicity and improved receptor binding affinity.

  • Enzyme Inhibition :
    • The compound has been shown to inhibit various enzymes that are crucial in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
    • Studies indicate that similar compounds with halogen substitutions exhibit increased inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity :
    • Preliminary investigations have demonstrated cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the aromatic rings can significantly influence the anticancer potency of sulfonamide derivatives .
  • Antimicrobial Activity :
    • Some derivatives of sulfonamides have shown promising results against various bacterial strains, including Helicobacter pylori. This suggests that the compound may possess similar antimicrobial properties .

Case Studies

  • In Vitro Studies :
    • In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against human tumor cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
  • Molecular Docking Studies :
    • Computational studies using molecular docking have revealed potential interactions between the compound and target proteins involved in disease processes. These studies help elucidate the binding affinities and predict the biological activity based on structural features .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase10.4
BChE InhibitionButyrylcholinesterase9.9
CytotoxicityMCF-7 Breast Cancer Cells15.0
Antimicrobial ActivityHelicobacter pyloriComparable to metronidazole

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